![molecular formula C10H7N2NaO2 B2413071 Sodium 2-(1,6-naphthyridin-5-yl)acetate CAS No. 2197053-31-7](/img/structure/B2413071.png)
Sodium 2-(1,6-naphthyridin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium 2-(1,6-naphthyridin-5-yl)acetate is a compound that falls under the category of 1,6-naphthyridines . These compounds are known for their pharmacological activity, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Molecular Structure Analysis
Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . There are six isomeric naphthyridines, namely 1,5-,1,6-,1,7-,1,8-,2,7- and 2,8-naphthyridines .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, which include Sodium 2-(1,6-naphthyridin-5-yl)acetate, have been found to have significant anticancer properties . They have been studied extensively for their effects on different cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV (Human Immunodeficiency Virus) activity . This makes them a potential candidate for the development of new antiviral drugs.
Antimicrobial Activity
1,6-Naphthyridines have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents, which are needed to combat the growing problem of antibiotic resistance.
Analgesic Properties
These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management medications.
Anti-inflammatory Activity
1,6-Naphthyridines have anti-inflammatory activity . This could make them useful in the treatment of conditions characterized by inflammation.
Antioxidant Activity
These compounds have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis and Reactivity
The synthesis and reactivity of 1,6-naphthyridines have been studied extensively . Understanding the synthesis and reactivity of these compounds is crucial for their applications in medicinal chemistry.
Formation of Metal Complexes
1,6-Naphthyridines can form metal complexes . These complexes can have a variety of applications, including in catalysis, materials science, and medicinal chemistry.
properties
IUPAC Name |
sodium;2-(1,6-naphthyridin-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.Na/c13-10(14)6-9-7-2-1-4-11-8(7)3-5-12-9;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCYRIEEGTLQF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2CC(=O)[O-])N=C1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.